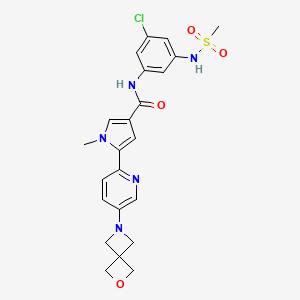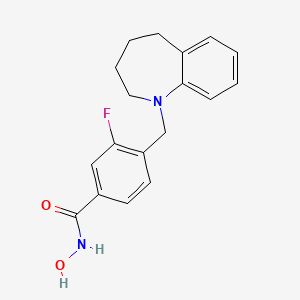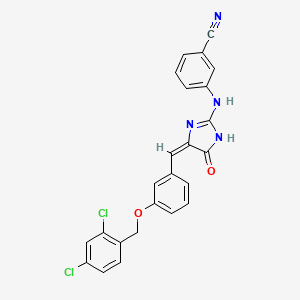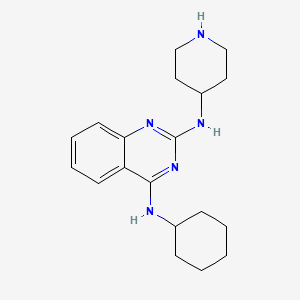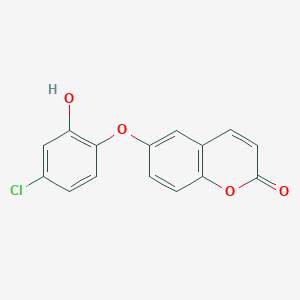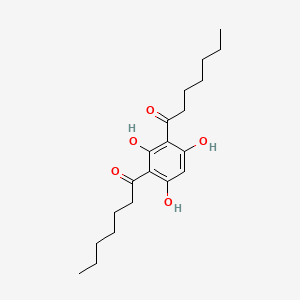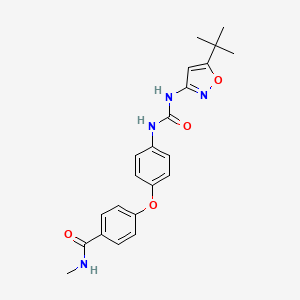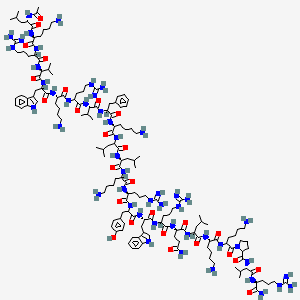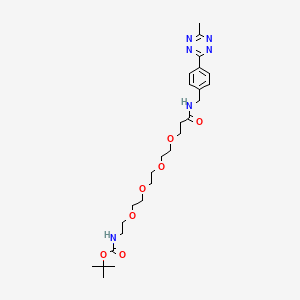![molecular formula C43H46F2N11NaO7S B15138052 [99mTc]Tc-6 C1](/img/structure/B15138052.png)
[99mTc]Tc-6 C1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [99mTc]Tc-6 C1 is a radiopharmaceutical agent that utilizes the radioisotope technetium-99m. Technetium-99m is widely used in diagnostic nuclear medicine due to its ideal nuclear properties, including a short half-life of approximately six hours and the emission of gamma rays suitable for imaging. The compound this compound is specifically designed for imaging applications, providing valuable insights into various physiological and pathological processes.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of [99mTc]Tc-6 C1 involves the coordination of technetium-99m with specific ligands to form a stable complex. The synthetic route typically includes the following steps:
Reduction of Pertechnetate: Sodium pertechnetate (NaTcO4) is reduced to a lower oxidation state of technetium using a reducing agent such as stannous chloride (SnCl2).
Ligand Coordination: The reduced technetium is then reacted with a ligand, such as a phosphine or a thiol, to form the desired complex. The reaction conditions often involve a pH range of 4-7 and a temperature of 25-37°C.
Purification: The resulting complex is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure radiochemical purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis modules to ensure consistency and reproducibility. Quality control measures, including radiochemical purity testing and sterility testing, are implemented to meet regulatory standards.
化学反应分析
Types of Reactions
[99mTc]Tc-6 C1 undergoes various chemical reactions, including:
Oxidation-Reduction: The technetium center can undergo redox reactions, where it is reduced from a higher oxidation state (e.g., Tc(VII)) to a lower oxidation state (e.g., Tc(IV)).
Ligand Substitution: The ligands coordinated to technetium can be substituted with other ligands under specific conditions, altering the properties of the complex.
Complexation: Technetium can form complexes with various ligands, including phosphines, thiols, and amines.
Common Reagents and Conditions
Reducing Agents: Stannous chloride (SnCl2), ascorbic acid.
Ligands: Phosphines, thiols, amines.
Reaction Conditions:
pH 4-7, temperature 25-37°C.Major Products
The major products formed from these reactions are technetium complexes with different ligands, each exhibiting unique properties suitable for specific imaging applications.
科学研究应用
[99mTc]Tc-6 C1 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in molecular imaging to visualize biological processes at the cellular and molecular levels.
Medicine: Widely used in diagnostic imaging to assess organ function, detect tumors, and monitor disease progression. Common applications include myocardial perfusion imaging, bone scans, and renal imaging.
Industry: Utilized in non-destructive testing to inspect materials and structures for defects.
作用机制
The mechanism of action of [99mTc]Tc-6 C1 involves the emission of gamma rays from technetium-99m, which are detected by imaging devices such as gamma cameras or single photon emission computed tomography (SPECT) scanners. The compound targets specific tissues or organs based on the properties of the coordinated ligands, allowing for precise imaging of physiological and pathological processes. The molecular targets and pathways involved depend on the specific ligands used in the complex.
相似化合物的比较
Similar Compounds
Technetium-99m tetrofosmin: Used for myocardial perfusion imaging.
Technetium-99m sestamibi: Employed in cardiac imaging and tumor detection.
Technetium-99m MAG3: Used for renal imaging.
Uniqueness
[99mTc]Tc-6 C1 is unique due to its specific ligand coordination, which imparts distinct properties suitable for targeted imaging applications. Compared to other technetium-99m complexes, this compound may offer advantages in terms of stability, biodistribution, and imaging resolution.
属性
分子式 |
C43H46F2N11NaO7S |
|---|---|
分子量 |
921.9 g/mol |
IUPAC 名称 |
sodium;2-[(E)-[[5-[(2S)-2-[4-[3-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]-methylamino]propyl]piperazine-1-carbonyl]pyrrolidine-1-carbonyl]pyridin-2-yl]hydrazinylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C43H47F2N11O7S.Na/c1-52(31-10-11-35-34(22-31)33(13-14-47-35)40(58)49-27-39(57)56-28-43(44,45)23-32(56)24-46)15-5-16-53-18-20-54(21-19-53)42(60)36-7-4-17-55(36)41(59)30-9-12-38(48-25-30)51-50-26-29-6-2-3-8-37(29)64(61,62)63;/h2-3,6,8-14,22,25-26,32,36H,4-5,7,15-21,23,27-28H2,1H3,(H,48,51)(H,49,58)(H,61,62,63);/q;+1/p-1/b50-26+;/t32-,36-;/m0./s1 |
InChI 键 |
RTSGTQWWYDJRKZ-OLBAGWHUSA-M |
手性 SMILES |
CN(CCCN1CCN(CC1)C(=O)[C@@H]2CCCN2C(=O)C3=CN=C(C=C3)N/N=C/C4=CC=CC=C4S(=O)(=O)[O-])C5=CC6=C(C=CN=C6C=C5)C(=O)NCC(=O)N7CC(C[C@H]7C#N)(F)F.[Na+] |
规范 SMILES |
CN(CCCN1CCN(CC1)C(=O)C2CCCN2C(=O)C3=CN=C(C=C3)NN=CC4=CC=CC=C4S(=O)(=O)[O-])C5=CC6=C(C=CN=C6C=C5)C(=O)NCC(=O)N7CC(CC7C#N)(F)F.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


